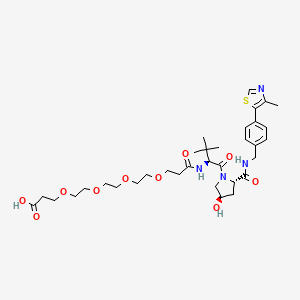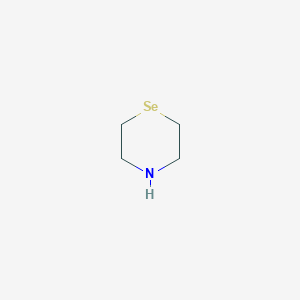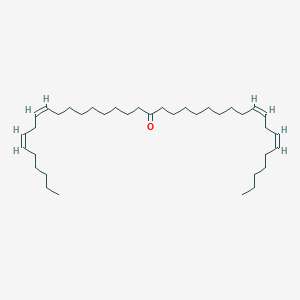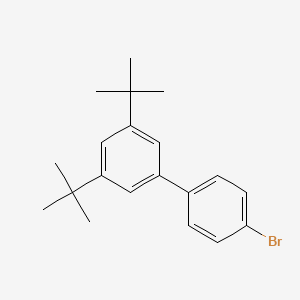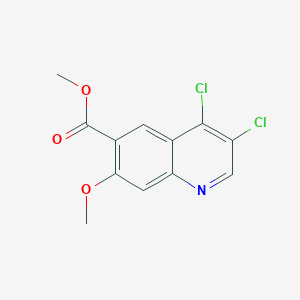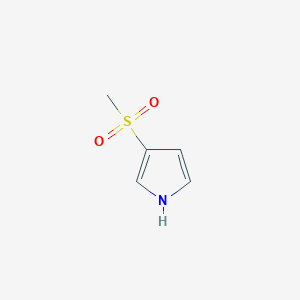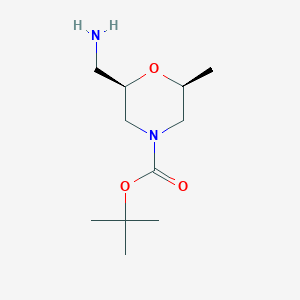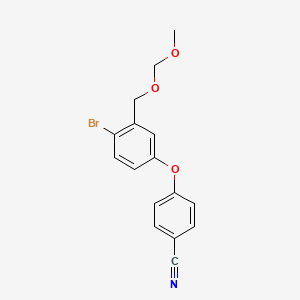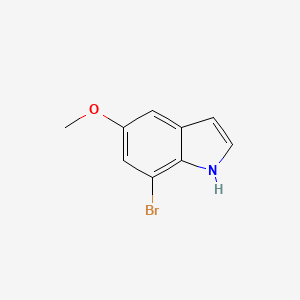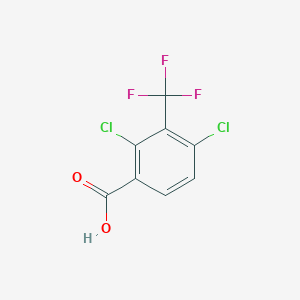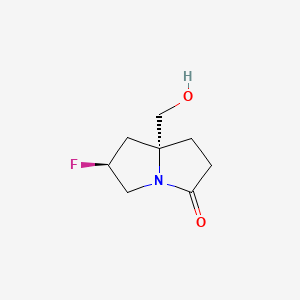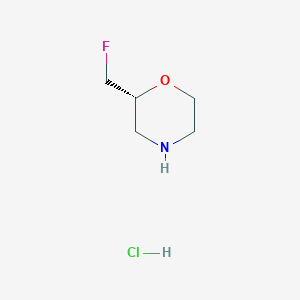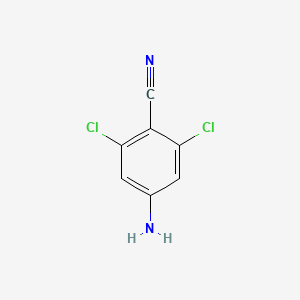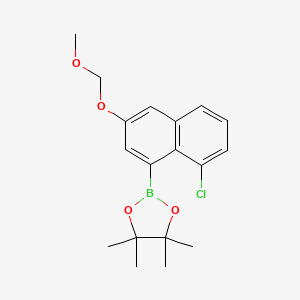
8-Chloro-3-(methoxymethoxy)naphthalene-1-boronic Acid Pinacol Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Chloro-3-(methoxymethoxy)naphthalene-1-boronic Acid Pinacol Ester is an organoboron compound that has gained attention in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic acid pinacol ester group, which is known for its versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-3-(methoxymethoxy)naphthalene-1-boronic Acid Pinacol Ester typically involves the reaction of 8-chloro-3-(methoxymethoxy)naphthalene with a boronic acid derivative in the presence of a catalyst. One common method is the palladium-catalyzed coupling of 8-chloro-3-(methoxymethoxy)naphthalene with bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boronic ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective and sustainable industrial production .
化学反应分析
Types of Reactions
8-Chloro-3-(methoxymethoxy)naphthalene-1-boronic Acid Pinacol Ester undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or alcohols.
Reduction: Reduction reactions can convert the boronic ester to boranes or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while reduction can produce boranes. Substitution reactions can result in a variety of functionalized naphthalene derivatives .
科学研究应用
8-Chloro-3-(methoxymethoxy)naphthalene-1-boronic Acid Pinacol Ester has several applications in scientific research:
作用机制
The mechanism of action of 8-Chloro-3-(methoxymethoxy)naphthalene-1-boronic Acid Pinacol Ester involves the formation of boronate esters with diols or other nucleophiles. This interaction can modulate the activity of biomolecules or facilitate the formation of complex organic structures. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or cross-coupling in synthetic chemistry .
相似化合物的比较
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the chloro and methoxymethoxy groups, making it less versatile in certain reactions.
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: Another boronic ester with different substituents, used in similar cross-coupling reactions.
(Dimethylphenylsilyl)boronic Acid Pinacol Ester: Contains a silyl group, which can provide different reactivity and stability compared to the chloro and methoxymethoxy groups.
Uniqueness
8-Chloro-3-(methoxymethoxy)naphthalene-1-boronic Acid Pinacol Ester is unique due to its specific substituents, which can enhance its reactivity and selectivity in various chemical reactions. The presence of the chloro and methoxymethoxy groups can provide additional sites for functionalization and improve the compound’s overall stability and solubility .
属性
IUPAC Name |
2-[8-chloro-3-(methoxymethoxy)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BClO4/c1-17(2)18(3,4)24-19(23-17)14-10-13(22-11-21-5)9-12-7-6-8-15(20)16(12)14/h6-10H,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXBAGROJKOXRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C(=CC=C3)Cl)OCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BClO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
